1-(Bromomethyl)-2-(2-methylpropyl)benzene
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Overview
Description
1-(Bromomethyl)-2-(2-methylpropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-(2-methylpropyl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(2-methylpropyl)toluene using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-(2-methylpropyl)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: 2-(2-methylpropyl)benzyl alcohol.
Oxidation: 2-(2-methylpropyl)benzoic acid.
Reduction: 2-(2-methylpropyl)toluene.
Scientific Research Applications
1-(Bromomethyl)-2-(2-methylpropyl)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to develop new drugs and study their mechanisms of action.
Material Science: It is utilized in the production of polymers and other advanced materials.
Chemical Biology: Researchers use it to investigate biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(2-methylpropyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-(Chloromethyl)-2-(2-methylpropyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-2-(1-methylpropyl)benzene: Similar structure but with a different alkyl substituent on the benzene ring.
Uniqueness: 1-(Bromomethyl)-2-(2-methylpropyl)benzene is unique due to the presence of both a bromomethyl group and a 2-methylpropyl group on the benzene ring. This combination of substituents imparts specific reactivity and properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(bromomethyl)-2-(2-methylpropyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKVSNMWWWCXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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